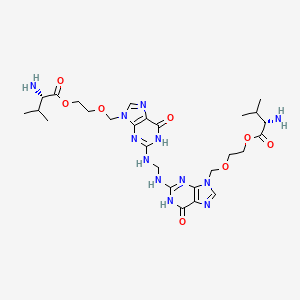
2-Methyl-3-biphenylmethanol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-biphenylmethanol-d5 is a deuterated derivative of 2-Methyl-3-biphenylmethanol. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C14H9D5O and a molecular weight of 203.29 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-3-biphenylmethanol-d5 involves several key steps:
Suzuki Coupling Reaction: This reaction is carried out between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve the use of toluene as a solvent instead of tetrahydrofuran. This method includes catalyst preparation, a first Grignard reaction, a coupling reaction, and a second Grignard reaction, followed by filtration, recrystallization, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-biphenylmethanol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Methyl-3-biphenylmethanol-d5 is widely used in scientific research, particularly in:
Chemistry: As a stable isotope-labeled compound, it is used in various analytical techniques.
Biology: Utilized in proteomics research to study protein structures and functions.
Medicine: Employed in the development of pharmaceuticals and in metabolic studies.
Industry: Used in the synthesis of other complex organic compounds and as a reference material in quality control
Mécanisme D'action
The mechanism of action of 2-Methyl-3-biphenylmethanol-d5 involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, making it valuable in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-biphenylmethanol: The non-deuterated version of the compound.
2-Methyl-3-phenylbenzyl alcohol: Another similar compound with slight structural differences.
Uniqueness
2-Methyl-3-biphenylmethanol-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in research applications where isotopic labeling is required .
Propriétés
Numéro CAS |
1329835-20-2 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
203.296 |
Nom IUPAC |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3/i2D,3D,4D,6D,7D |
Clé InChI |
BGTLHJPGBIVQLJ-QRKCWBMQSA-N |
SMILES |
CC1=C(C=CC=C1CO)C2=CC=CC=C2 |
Synonymes |
2-Methyl-[1,1’-biphenyl]-3-methanol-d5; 2-Methyl-3-phenylbenzyl-d5 Alcohol; 2-Methylbiphenyl-3-ylmethanol-d5; 3-Hydroxymethyl-2-methylbiphenyl-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)




![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)
